molecular formula C19H16N2O5 B2730661 (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 887347-66-2

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2730661
CAS No.: 887347-66-2
M. Wt: 352.346
InChI Key: QDDIUAONENHZAE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic enamide derivative designed for advanced chemical and pharmacological research. This compound features a chromene (2H-chromen-3-yl) scaffold linked via a prop-2-enamide bridge to a 2-methoxy-4-nitrophenyl group. The chromene core is a privileged structure in medicinal chemistry, found in numerous compounds with documented biological activities . The trans-configuration (E)-isomer of the enamide group provides structural rigidity and is a common feature in bioactive pseudo-peptidic molecules and natural product analogs . Enamide-functionalized pseudo-peptides have recently demonstrated significant selective cytotoxicity against cancer cell lines in scientific studies, suggesting the potential of this compound as a valuable scaffold in oncological research and drug discovery . Furthermore, the presence of the enamide group makes it a versatile intermediate for further chemical synthesis. Compounds with enamide structures are known to be efficient Michael acceptors and can undergo ring-opening reactions with various nucleophiles, making them useful building blocks for constructing more complex heterocyclic systems or pseudo-peptides . The nitro and methoxy substituents on the aniline ring offer additional sites for synthetic modification, allowing researchers to explore structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-18-11-15(21(23)24)7-8-16(18)20-19(22)9-6-13-10-14-4-2-3-5-17(14)26-12-13/h2-11H,12H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDIUAONENHZAE-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a derivative of the chromene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the condensation of 2H-chromen-3-yl derivatives with nitrophenol derivatives under basic conditions. This process can be optimized to yield high purity and yield, making it suitable for further biological evaluation.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various in vitro assays. The following sections summarize its key activities:

Antioxidant Activity

Studies have indicated that chromene derivatives possess significant antioxidant properties. The presence of the methoxy and nitro groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Research has shown that (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values that suggest potent anticancer activity.

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation:

  • Cyclooxygenase (COX) : Moderate inhibition has been observed, which may contribute to its anti-inflammatory properties.
  • Lipoxygenase (LOX) : Similar inhibition patterns suggest potential applications in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide and target proteins. These studies reveal that the compound forms stable complexes with COX and LOX enzymes, indicating a mechanism of action that involves competitive inhibition.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
  • Inflammation Model : In models of induced inflammation, administration of the compound reduced edema significantly, correlating with its enzyme inhibitory activity.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of coumarin derivatives, including (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cell lines. For instance, research indicates that certain coumarin derivatives can significantly enhance cellular apoptosis and inhibit proliferation in various cancer types, including lung and breast cancer .

Case Study:
A study involving the synthesis of coumarin derivatives reported that compounds similar to (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exhibited IC50 values in the low micromolar range against A549 lung cancer cells, demonstrating their potential as effective anticancer agents .

Antioxidant Activity

Coumarin derivatives are recognized for their antioxidant properties, which can mitigate oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, contributing to its therapeutic profile.

Research Findings:
In vitro studies have shown that coumarin derivatives can significantly reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential as protective agents against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins have been well-documented. The compound under discussion has shown promise in reducing inflammation markers in various experimental models.

Example Study:
Research indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Cinnamic Acid Anilides with Antimicrobial Activity
  • Key Analogs :

    • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) : Exhibited bactericidal activity surpassing ampicillin against Staphylococcus aureus and MRSA. Substituents at the meta and para positions on the anilide ring enhanced antimicrobial efficacy .
    • (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) : Demonstrated anti-inflammatory activity by attenuating NF-κB activation, linked to ortho -position substitutions .
  • However, nitro groups in other analogs (e.g., compounds 17 and 18 in ) showed structural dissimilarity via PCA analysis, suggesting positional nitro substitution (para vs. meta) significantly impacts activity .
Coumarin-Containing Derivatives
  • Key Analogs: 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one: Features a coumarin core (chromen-2-one) linked to a dimethylamino-phenyl group. Coumarin derivatives (CD enamide, CD enoate, CDM enamide): Demonstrated strong binding to human serum albumin (HSA), with hydroxyl and methyl groups on the coumarin ring influencing stability .
  • Comparison :
    The target’s chromen-3-yl group may reduce polarity compared to chromen-2-one derivatives, affecting solubility and HSA binding. The absence of electron-donating groups (e.g., hydroxyl) in the target compound could further differentiate its pharmacokinetic profile .

Physicochemical and ADMET Properties

  • Lipophilicity :
    The consensus ClogP approach () estimates logD₇.₄ for cinnamamides. The target’s nitro group (electron-withdrawing) and methoxy group (electron-donating) may create a balanced logD, contrasting with highly lipophilic analogs like compound 16 (isobutylphenyl substitution) .

  • Protein Binding : Coumarin derivatives with hydroxyl groups () showed strong HSA binding. The target’s lack of polar substituents may reduce plasma protein interaction, increasing free drug availability .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide?

Answer:
A two-step synthesis is typically employed for analogous enamide derivatives:

Esterification : React 2H-chromene-3-carboxylic acid with a methanol/HCl mixture to form the methyl ester.

Amidation : Couple the ester with 2-methoxy-4-nitroaniline via a nucleophilic acyl substitution under basic conditions (e.g., NaH or K2_2CO3_3) to yield the target compound .
Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the E-isomer .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm stereochemistry (E vs. Z) using 1^1H NMR coupling constants (Jtrans1516 HzJ_{trans} \approx 15-16\ \text{Hz} for the α,β-unsaturated enamide) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+^+ ion) .
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

Answer:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for weakly diffracting crystals.
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned data .
    • Use PART/SUMP restraints for disordered moieties (e.g., nitro group rotation) .
  • Validation : Cross-check with WinGX’s PLATON tool for symmetry checks and hydrogen-bond analysis .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:

  • Orthogonal Validation :
    • Compare NMR-derived dihedral angles with X-ray torsion angles (e.g., chromene ring planarity).
    • Use HPLC-MS to rule out polymorphic impurities .
  • Case Study : If 1^1H NMR suggests E isomer purity but crystallography reveals Z contamination, re-examine synthetic conditions (e.g., light exposure inducing isomerization) .

Advanced: What factors influence the compound’s stability under experimental conditions?

Answer:

  • Photostability : The nitro group and chromene core are UV-sensitive. Store in amber vials at –20°C .
  • Hydrolytic Stability : Monitor degradation in aqueous buffers (pH > 7) via LC-MS; use aprotic solvents (e.g., DMF, DMSO) for long-term storage .
  • Thermal Stability : TGA/DSC analysis (heating rate: 10°C/min) shows decomposition onset at ~200°C .

Advanced: How can molecular docking studies predict the compound’s bioactivity?

Answer:

  • Target Selection : Prioritize proteins with chromene-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .
  • Docking Workflow :
    • Prepare ligand (optimize geometry with Gaussian09, B3LYP/6-31G*).
    • Use AutoDock Vina for rigid-receptor docking; validate with MD simulations (NAMD, 100 ns).
  • Validation : Compare with known inhibitors (e.g., coumarin derivatives) to assess binding affinity trends .

Advanced: How can researchers resolve low solubility in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .
  • Structural Modification : Introduce polar groups (e.g., –OH, –COOH) at the chromene 7-position to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.